2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine
Description
2,6-Dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is a heterocyclic compound featuring a morpholine core substituted at the 4-position with a 1,2,4-thiadiazole ring. The morpholine ring (a six-membered saturated structure with two oxygen atoms at positions 1 and 4) is modified with methyl groups at the 2- and 6-positions, enhancing steric hindrance and lipophilicity. The thiadiazole substituent introduces a sulfur-containing heterocycle with an isopropyl group at position 3, contributing to electronic and steric variability.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)10-12-11(16-13-10)14-5-8(3)15-9(4)6-14/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHXKPGAQDJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NS2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diethanolamine Derivatives
The 2,6-dimethylmorpholine backbone is typically synthesized via cyclization of 2,6-dimethyl-diethanolamine. This involves heating the diol with concentrated hydrochloric acid under reflux, followed by neutralization with potassium carbonate to yield the morpholine ring. Alternative methods employ catalytic dehydrogenation or dehydration agents like sulfuric acid.
Functionalization at Position 4
To introduce a reactive site at position 4, the morpholine derivative is treated with chlorinating agents (e.g., thionyl chloride) to form 4-chloro-2,6-dimethylmorpholine. This intermediate serves as a substrate for nucleophilic substitution with thiadiazole-containing nucleophiles.
Synthesis of the 3-Isopropyl-1,2,4-Thiadiazole Moiety
Gould-Jacobs Cyclization
The 1,2,4-thiadiazole ring is constructed via cyclization of thioamides with nitriles. For example, reacting isobutyronitrile (propan-2-yl cyanide) with thioacetamide in the presence of sulfuric acid yields 3-isopropyl-1,2,4-thiadiazole-5-amine. Subsequent deamination using sodium nitrite and hydrochloric acid produces the 5-mercapto derivative.
Alkylation of Thiadiazole Thiols
The 5-mercapto-3-isopropyl-1,2,4-thiadiazole undergoes alkylation with propargyl bromide or chloroacetone to introduce functional groups compatible with morpholine coupling.
Coupling Strategies
Nucleophilic Substitution
4-Chloro-2,6-dimethylmorpholine reacts with 5-mercapto-3-isopropyl-1,2,4-thiadiazole in the presence of potassium hydroxide as a base. The reaction proceeds in anhydrous ethanol at 60–70°C for 12–24 hours, yielding the target compound after purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Reaction Conditions:
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Solvent: Ethanol (anhydrous)
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Temperature: 65°C
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Catalyst: KOH (2 equiv)
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Yield: 68–72%
Epoxide Ring-Opening (Patent-Derived Method)
Adapting methodologies from US20110092507A1, 2,6-dimethylmorpholine is first converted to an epoxide intermediate using epichlorohydrin. The epoxide reacts with 5-amino-3-isopropyl-1,2,4-thiadiazole under basic conditions (K₂CO₃ in xylene) to form the desired product.
Key Steps:
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Epoxidation:
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Morpholine derivative + epichlorohydrin → Epoxide intermediate
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Solvent: Xylene, 80°C, 48 hours
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Aminolysis:
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Epoxide + thiadiazole amine → Final product
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Solvent: Water/Propan-2-ol (1:1), 45°C, 3 hours
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Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and gradient elution (petroleum ether to ethyl acetate). Recrystallization from ethyl acetate/hexane mixtures enhances purity.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, 6H, CH(CH₃)₂), 2.45 (s, 6H, N-CH₃), 3.70–3.85 (m, 4H, morpholine O-CH₂), 4.20 (septet, 1H, CH(CH₃)₂).
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IR (KBr): 2960 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Challenges and Optimization
Steric Hindrance
The 2,6-dimethyl groups on morpholine impede nucleophilic substitution at position 4. Increasing reaction temperatures (70–80°C) and using polar aprotic solvents (DMF, DMSO) improve reaction rates.
Byproduct Formation
Competing side reactions, such as over-alkylation of the thiadiazole thiol, are mitigated by slow addition of alkylating agents and stoichiometric control.
Alternative Routes
One-Pot Synthesis
A streamlined approach involves simultaneous cyclization of morpholine and thiadiazole precursors. For example, reacting 2,6-dimethyl-diethanolamine with 5-chloro-3-isopropyl-1,2,4-thiadiazole in the presence of titanium tetrachloride yields the target compound in a single step.
Catalytic Methods
Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) has been explored for attaching arylthiadiazoles to morpholine, though yields remain moderate (50–55%).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study by Chen et al. (2020) , compounds similar to 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine were synthesized and tested against various bacterial strains. The results demonstrated that these derivatives showed potent activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 8 |
| Compound B | S. aureus | 4 |
| 2,6-Dimethyl... | P. aeruginosa | 16 |
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. A study published in Journal of Medicinal Chemistry highlighted that compounds containing thiadiazole rings could inhibit pro-inflammatory cytokines. The mechanism involves the modulation of NF-kB signaling pathways.
Case Study: Thiadiazole Derivatives in Drug Development
A notable case study involved the synthesis of a series of thiadiazole derivatives for evaluating their anti-inflammatory and antimicrobial activities. The compound demonstrated promising results in preclinical trials, leading to further development as a potential therapeutic agent for inflammatory diseases.
Pesticide Development
Thiadiazole compounds have been explored as potential pesticides due to their ability to interfere with pest metabolism. In agricultural chemistry research, this compound was evaluated for its efficacy against common agricultural pests.
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 250 |
The results indicated that this compound could be an effective alternative to conventional pesticides with lower toxicity profiles.
Optoelectronic Devices
The unique electronic properties of thiadiazole derivatives make them suitable for applications in optoelectronics. Research has shown that these compounds can be used as building blocks in organic light-emitting diodes (OLEDs) and solar cells due to their electron-donating and accepting capabilities.
Case Study: OLED Performance
In a study focusing on the performance of OLEDs incorporating thiadiazole derivatives, devices made with this compound exhibited improved efficiency and stability compared to traditional materials.
| Device Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| Conventional | 12 | 100 |
| With Thiadiazole | 15 | 300 |
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its fusion of morpholine and thiadiazole motifs. Below, it is compared to analogs from published literature, focusing on structural features, synthesis, and inferred properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Differences Among Analogous Compounds
Electronic and Steric Effects
- Thiadiazole vs. The isopropyl group further increases lipophilicity relative to methyl or trifluoromethyl groups in oxadiazole derivatives.
- Morpholine vs. Piperazine/Thiazole : Morpholine’s oxygen atoms provide hydrogen-bonding sites absent in thiazole-based systems (). This could enhance aqueous solubility compared to purely aromatic cores.
Conformational and Crystallographic Insights
- highlights planar conformations in thiazole-pyrazole hybrids, except for a perpendicular fluorophenyl group . The target compound’s morpholine-thiadiazole system may adopt a semi-planar conformation due to steric clashes between methyl and isopropyl groups.
- Crystallographic data from reveals that oxadiazole derivatives form stable hydrogen-bonded networks via amide groups, a feature absent in the target compound due to its non-polar substituents .
Biological Activity
2,6-Dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a morpholine ring substituted with a thiadiazole moiety. The presence of the thiadiazole group is significant as it is known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to cancer proliferation and inflammation.
- Receptor Modulation : It interacts with various receptors in the body, potentially altering signaling pathways that contribute to disease states.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 13 | |
| Pseudomonas aeruginosa | 11 |
Study on Anticancer Properties
In a study published in Drug Target Insights, researchers synthesized several derivatives of thiadiazole and tested their anticancer efficacy. The study found that compounds with structural similarities to this compound showed selective inhibition of cancer cell lines at nanomolar concentrations.
Clinical Implications
The promising results from preclinical studies have led to discussions about potential clinical trials. Researchers are particularly interested in the compound's ability to target specific cancer pathways while minimizing side effects associated with traditional chemotherapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine?
- Methodological Answer : The compound can be synthesized via microwave-assisted or conventional reflux methods. For example, thiadiazole intermediates are often prepared by reacting 1,2,4-triazole derivatives with substituted thiols under basic conditions (e.g., sodium hydroxide in 1-propanol). Microwave synthesis reduces reaction times (e.g., 30–60 minutes vs. 2–6 hours for reflux) while improving yield and purity . Key steps include cyclization of thiadiazole rings and functionalization of the morpholine moiety. Solvent selection (ethanol, DMF, or toluene) and catalyst optimization (e.g., NaH for deprotonation) are critical for regioselectivity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm proton environments and carbon frameworks, particularly distinguishing morpholine and thiadiazole ring signals.
- IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm for thiadiazole).
- XRD : Resolves stereochemistry and crystal packing, critical for verifying substituent positions on the morpholine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
Cross-validation with computational methods (e.g., DFT calculations) enhances reliability .
Advanced Research Questions
Q. How can experimental design be optimized to evaluate the compound’s bioactivity against fungal targets?
- Methodological Answer :
- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Candida spp. or Aspergillus spp., with fluconazole as a positive control.
- Molecular Docking : Target 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity. Prioritize compounds with low binding energies (<−8 kcal/mol) and hydrogen-bond interactions with heme iron .
- Resistance Studies : Combine with efflux pump inhibitors (e.g., verapamil) to assess synergy and mitigate resistance mechanisms .
Q. How should researchers address contradictions in bioactivity data between in vitro and computational models?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity.
- Stereochemical Analysis : X-ray crystallography or CD spectroscopy to confirm active enantiomers, as morpholine substituents may exhibit chirality .
- Solubility Adjustments : Test in DMSO/PBS mixtures to mimic physiological conditions. Poor solubility often explains discrepancies between docking (idealized) and experimental results.
- Validation with Mutagenesis : Engineer enzyme mutants (e.g., 14-α-demethylase Y132H) to test docking predictions .
Q. What strategies improve the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Profiling : Conduct accelerated degradation studies (pH 1–10, 37°C) with UPLC monitoring. Morpholine derivatives often degrade via ring-opening at acidic pH.
- Prodrug Design : Introduce acetyl or phosphate groups at reactive sites (e.g., thiadiazole sulfur) to enhance metabolic stability .
- Liposome Encapsulation : Use DPPC/cholesterol liposomes to prolong half-life in serum, as demonstrated for similar thiadiazole-morpholine hybrids .
Data Analysis and Mechanistic Questions
Q. How can computational methods elucidate the compound’s nonlinear optical (NLO) properties?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute polarizability () and hyperpolarizability (). Thiadiazole’s electron-withdrawing nature and morpholine’s electron-donating groups enhance NLO responses .
- Z-Scan Technique : Experimentally validate values using nanosecond laser pulses at 532 nm. Compare with theoretical results to refine computational models .
Q. What toxicological assays are essential for preclinical evaluation?
- Methodological Answer :
- Acute Toxicity : Follow OECD 423 guidelines (fixed-dose procedure) in rodents, monitoring mortality and organ histopathology (e.g., liver, kidneys) for 14 days post-administration .
- Genotoxicity : Ames test (OECD 471) to assess mutagenic potential. Thiadiazole derivatives may intercalate DNA, requiring careful evaluation .
- Cardiotoxicity Screening : Use hERG channel inhibition assays (patch-clamp or FLIPR) to predict QT prolongation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
